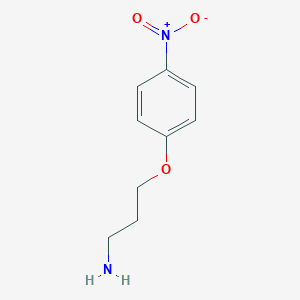
NS-102
Übersicht
Beschreibung
NS-102: ist ein selektiver Antagonist des Kainat-Rezeptors, der speziell auf den GluK2-Rezeptor abzielt. Er ist auch ein potenter Antagonist des GluR6/7-Rezeptors
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound erfolgt in mehreren Schritten ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine konstante Qualität zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Umkristallisation gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NS-102 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NS-102 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Aktivität verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: In Substitutionsreaktionen werden Reagenzien wie Alkylhalogenide und Acylchloride eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Neurowissenschaften: Wird verwendet, um exzitotoxische Mechanismen und Neuroprotektion in Modellen für ischämische Verletzungen und neurodegenerative Erkrankungen zu untersuchen.
Pharmakologie: Wird hinsichtlich seines Potenzials als Therapeutikum bei Erkrankungen wie Epilepsie, Schizophrenie und Neuroinflammation untersucht.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den Kainat-Rezeptor GluK2 und den GluR6/7-Rezeptor antagonisiert. Durch die Bindung an diese Rezeptoren hemmt this compound die durch Glutamat vermittelte exzitatorische Neurotransmission, wodurch Exzitotoxizität und neuronale Schädigung reduziert werden. Dieser Mechanismus ist besonders relevant bei Erkrankungen wie ischämischen Verletzungen, bei denen eine übermäßige Glutamatfreisetzung zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
NS-102 has a wide range of scientific research applications, including:
Neuroscience: Used to study excitotoxic mechanisms and neuroprotection in models of ischemic injury and neurodegenerative diseases.
Pharmacology: Investigated for its potential as a therapeutic agent in conditions such as epilepsy, schizophrenia, and neuroinflammation.
Biochemistry: Utilized in receptor binding studies to understand the interactions between kainate receptors and their ligands.
Wirkmechanismus
NS-102 exerts its effects by selectively antagonizing the kainate receptor GluK2 and the GluR6/7 receptor. By binding to these receptors, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing excitotoxicity and neuronal damage. This mechanism is particularly relevant in conditions such as ischemic injury, where excessive glutamate release leads to neuronal death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ifenprodil: Ein selektiver NMDA-Rezeptor-Antagonist.
Ro 25-6981: Ein potenter und selektiver NMDA-Rezeptor-Blocker.
Gavestinel: Ein nicht-kompetitiver NMDA-Rezeptor-Antagonist.
Memantinhydrochlorid: Ein NMDA-Rezeptor-Antagonist mit dopaminergen Wirkungen.
Einzigartigkeit von NS-102: this compound ist einzigartig in seiner hohen Selektivität für den Kainat-Rezeptor GluK2 und seinen potenten antagonistischen Wirkungen auf den GluR6/7-Rezeptor. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Kainat-Rezeptoren bei verschiedenen neurologischen Erkrankungen und unterscheidet es von anderen Verbindungen, die hauptsächlich auf NMDA-Rezeptoren abzielen .
Eigenschaften
IUPAC Name |
5-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-9(15(18)19)6-3-1-2-4-7(6)10(8)13-12/h5,13,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZJARZJNQZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=C(N3)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159858 | |
| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136623-01-3 | |
| Record name | 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136623013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00978E5H3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


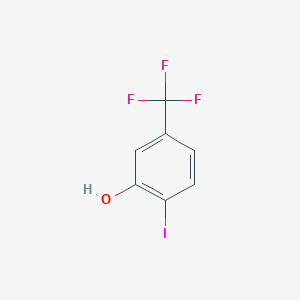

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)
![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)

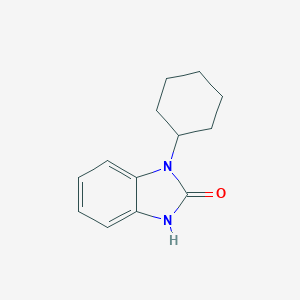
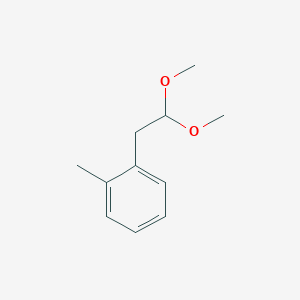
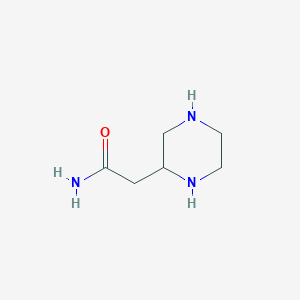
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

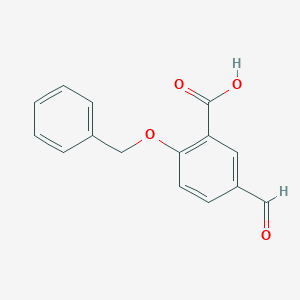
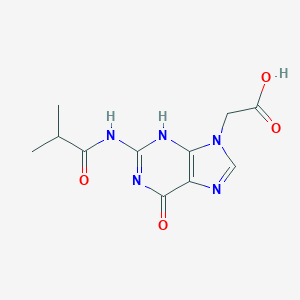
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)
